molecular formula C9H13NO3 B13001009 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid

Cat. No.: B13001009
M. Wt: 183.20 g/mol
InChI Key: VIOKGVZHIVSNKQ-UHFFFAOYSA-N
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Description

1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of tetrahydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be synthesized through various synthetic routes. One common method involves the condensation of 1,2,5,6-tetrahydropyridine with propionyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propionyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

1-Propionyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydropyridine: Known for its neurotoxic effects and used in research on Parkinson’s disease.

    1,2,3,6-Tetrahydropyridine: Studied for its potential therapeutic applications in neurodegenerative diseases.

    2,3,4,5-Tetrahydropyridine: Investigated for its biological activities and potential use in drug development.

The uniqueness of this compound lies in its specific structural features and the presence of the propionyl group, which may confer distinct biological activities and chemical reactivity compared to other tetrahydropyridine derivatives.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-propanoyl-3,6-dihydro-2H-pyridine-5-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h4H,2-3,5-6H2,1H3,(H,12,13)

InChI Key

VIOKGVZHIVSNKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCC=C(C1)C(=O)O

Origin of Product

United States

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